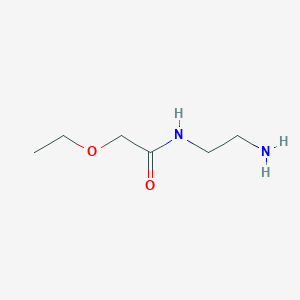
2-Propenamide, N-(2-(2-hydroxyethoxy)ethyl)-
Vue d'ensemble
Description
2-Propenamide, N-(2-(2-hydroxyethoxy)ethyl)-, also known as N-[2-(2-hydroxyethoxy)ethyl]methacrylamide, is a chemical compound with the molecular formula C8H15NO3 and a molecular weight of 173.21 g/mol . This compound is known for its applications in various fields, including targeted drug delivery, stimuli-responsive hydrogels, and polyacetal polymers .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenamide, N-(2-(2-hydroxyethoxy)ethyl)- typically involves the reaction of methacryloyl chloride with 2-(2-hydroxyethoxy)ethylamine in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-Propenamide, N-(2-(2-hydroxyethoxy)ethyl)- undergoes various types of chemical reactions, including:
Polymerization: This compound can undergo radical polymerization to form polyacetal polymers.
Substitution Reactions: It can participate in substitution reactions where the hydroxyethoxy group can be replaced by other functional groups.
Common Reagents and Conditions
Radical Polymerization: Initiators such as azobisisobutyronitrile (AIBN) are commonly used for radical polymerization.
Substitution Reactions: Reagents like alkyl halides and bases are used for substitution reactions.
Major Products Formed
Polyacetal Polymers: Formed through radical polymerization.
Functionalized Derivatives: Formed through substitution reactions.
Applications De Recherche Scientifique
2-Propenamide, N-(2-(2-hydroxyethoxy)ethyl)- has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 2-Propenamide, N-(2-(2-hydroxyethoxy)ethyl)- involves its ability to undergo polymerization and form hydrogels. These hydrogels can respond to environmental stimuli such as pH and temperature, making them suitable for targeted drug delivery . The molecular targets and pathways involved include the formation of cross-linked networks that encapsulate and release drugs in a controlled manner .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-[2-(2-Hydroxyethoxy)ethyl]methacrylamide: A similar compound with applications in drug delivery and hydrogel formation.
Tri(ethylene glycol) (N-hydroxyethoxy)ethyl methacrylamide: Another related compound used for synthesizing pH-sensitive crosslinkers.
Uniqueness
2-Propenamide, N-(2-(2-hydroxyethoxy)ethyl)- is unique due to its high water solubility, biocompatibility, and ability to form stimuli-responsive hydrogels. These properties make it particularly valuable in biomedical applications such as targeted drug delivery and tissue engineering .
Propriétés
IUPAC Name |
1-ethoxyethanol;prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10O2.C3H5NO/c1-3-6-4(2)5;1-2-3(4)5/h4-5H,3H2,1-2H3;2H,1H2,(H2,4,5) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRLOIIWOQRYOPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C)O.C=CC(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89911-50-2 | |
| Record name | N-Acryloylaminoethoxyethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089911502 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-[(4-Aminophenyl)thio]-N-(4-methylphenyl)-propanamide](/img/structure/B3165382.png)
![2-[(methoxycarbonylamino)carbamoyl]cyclohexane-1-carboxylic Acid](/img/structure/B3165384.png)




![4-[4-(Propan-2-YL)phenyl]piperidine](/img/structure/B3165418.png)

